BAKUCHIOL

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This plant is native to parts of Eastern Asia, including China and India, where it has been used in traditional medicine for various skin conditions and as an anti-inflammatory agent . Bakuchiol has gained significant attention in recent years due to its potential as a natural alternative to retinol, offering similar anti-aging benefits without the associated irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bakuchiol can be synthesized through various chemical routes. One common method involves the extraction of this compound from Psoralea corylifolia seeds using solvents such as petroleum ether or ethanol. The extract is then subjected to column chromatography for purification . Another approach involves the total synthesis of this compound, which includes constructing its carbon tetra-alkylated stereocenter through several strategies .

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction from Psoralea corylifolia seeds. Techniques such as cold-pressing or solvent extraction are employed, with cold-pressing being a more natural and gentle method that helps retain the beneficial properties of the oil . Solvent extraction, on the other hand, can yield higher quantities of this compound but may require additional purification steps .

Chemical Reactions Analysis

Types of Reactions

Bakuchiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its properties or create derivatives with improved efficacy.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.

Substitution: Substitution reactions often involve reagents like halogens or alkylating agents to introduce new functional groups into the this compound molecule.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with enhanced biological activities, such as improved antioxidant or anti-inflammatory properties .

Scientific Research Applications

Bakuchiol has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:

Cosmetic Industry: This compound is widely used in skincare products for its anti-aging, anti-inflammatory, and antioxidant properties

Pharmaceutical Industry: It has shown potential in treating various skin conditions, including acne, melasma, and hyperpigmentation.

Biological Research: This compound’s ability to modulate gene expression and inhibit matrix metalloprotease (MMP) activity makes it a valuable compound for studying skin aging and related processes

Medical Research: Studies have demonstrated this compound’s anticancer, antibacterial, and antifungal activities, making it a promising candidate for developing new therapeutic agents

Mechanism of Action

Bakuchiol exerts its effects through multiple mechanisms. It acts as a powerful antioxidant, scavenging free radicals and slowing down the skin aging process . Additionally, this compound inhibits inflammatory reactions and reduces skin damage caused by external factors such as ultraviolet rays and pollutants . It also modulates gene expression in a manner similar to retinol, leading to improved skin firmness and reduced signs of aging .

Comparison with Similar Compounds

Bakuchiol is often compared to retinol due to its similar anti-aging effects. unlike retinol, this compound does not cause skin irritation or sensitivity to sunlight . Other similar compounds include:

Retinol: A well-known anti-aging compound but can cause skin irritation.

Tretinoin: A synthetic derivative of retinol with potent anti-aging effects but higher risk of skin irritation.

This compound’s unique combination of efficacy and gentleness makes it a valuable alternative to these compounds in skincare and therapeutic applications .

Properties

CAS No. |

17015-60-0 |

|---|---|

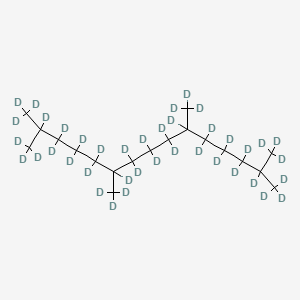

Molecular Formula |

C17H22O |

Molecular Weight |

242.36 g/mol |

IUPAC Name |

4-[(1E)-3-ethenyl-7-methylocta-1,6-dienyl]phenol |

InChI |

InChI=1S/C17H22O/c1-4-15(7-5-6-14(2)3)8-9-16-10-12-17(18)13-11-16/h4,6,8-13,15,18H,1,5,7H2,2-3H3/b9-8+ |

InChI Key |

HFGJBFLUJAGDTP-CMDGGOBGSA-N |

SMILES |

CC(=CCCC(C=C)C=CC1=CC=C(C=C1)O)C |

Isomeric SMILES |

CC(=CCCC(C=C)/C=C/C1=CC=C(C=C1)O)C |

Canonical SMILES |

CC(=CCCC(C=C)C=CC1=CC=C(C=C1)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,2S,4R,8S,9R,10R,13R,14R,16R)-8,16-dihydroxy-2,8,10,13,18,18-hexamethyl-6-(2-methylprop-1-enyl)-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-19-ene-12,17-dione](/img/structure/B579054.png)

![5,8-Dioxa-2-azatricyclo[4.3.0.03,7]nona-1(9),3-diene](/img/structure/B579056.png)

![(13aS)-2,3,10-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-11-ol](/img/structure/B579058.png)

![N-[chloro(phenyl)boranyl]-1,1-diphenylmethanimine](/img/structure/B579065.png)

![dimethyl (2S)-2-[[(2S)-2-(decanoylamino)-5-methoxy-5-oxopentanoyl]amino]pentanedioate](/img/structure/B579069.png)

![Cyclopenta[cd]fluoranthene](/img/structure/B579070.png)